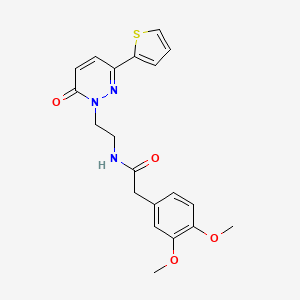

2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-26-16-7-5-14(12-17(16)27-2)13-19(24)21-9-10-23-20(25)8-6-15(22-23)18-4-3-11-28-18/h3-8,11-12H,9-10,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWHCRUZYXOGGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a pyridazinone derivative that has attracted attention in pharmacological research due to its potential biological activities. The compound features a complex structure that includes methoxy groups and a pyridazinone ring, which are known to influence various biological processes.

Structural Characteristics

The compound can be described by the following IUPAC name:

- IUPAC Name : this compound

Its molecular formula is , and it exhibits a molecular weight of approximately 365.38 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyridazinone ring suggests potential inhibition of specific enzymes or modulation of receptor activity. Research indicates that compounds with similar structures often exhibit anti-inflammatory, analgesic, and anticancer properties.

Pharmacological Properties

- Antioxidant Activity : The compound has shown potential antioxidant properties, which can help mitigate oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects : There are indications that it may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Cytotoxicity : Some studies have evaluated the cytotoxic effects of the compound on cancer cell lines, revealing promising results in inhibiting cell proliferation.

1. Antioxidant Activity Study

A study conducted on similar pyridazinone derivatives highlighted their ability to scavenge free radicals effectively. This suggests that this compound may also exhibit significant antioxidant properties.

2. Antimicrobial Evaluation

Research published in the Journal of Medicinal Chemistry evaluated a series of pyridazinone compounds for antimicrobial activity. The results indicated that compounds with methoxy substitutions showed enhanced activity against Gram-positive bacteria, suggesting a similar potential for the target compound.

3. Anti-inflammatory Mechanism

A study focused on the anti-inflammatory mechanisms of pyridazinone derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This aligns with findings that suggest the target compound may modulate inflammatory pathways effectively.

Comparative Analysis

| Property | This compound | Similar Pyridazinone Derivatives |

|---|---|---|

| Antioxidant Activity | Promising results in scavenging free radicals | Yes |

| Antimicrobial Activity | Potential activity against specific bacterial strains | Yes |

| Anti-inflammatory Effects | Evidence of reducing pro-inflammatory cytokines | Yes |

| Cytotoxicity | Inhibits proliferation in cancer cell lines | Yes |

Comparison with Similar Compounds

Key Structural Differences and Implications

Heterocyclic Core Variations: Pyridazinone (target) vs. Quinazolinone : Pyridazinone’s adjacent nitrogens may enhance hydrogen bonding compared to quinazolinone’s fused benzene-nitrogen system. Thiophene vs.

Substituent Effects :

- 3,4-Dimethoxyphenyl (target) vs. 2,6-Dichlorophenyl : Methoxy groups enhance solubility in polar solvents and electron donation, contrasting with dichlorophenyl’s lipophilicity and steric bulk.

Synthetic Routes: The target compound likely shares synthetic steps with ’s analog (e.g., coupling of pyridazinone intermediates with acetamide derivatives via ethylenediamine-like linkers). EDC-mediated amidation (as in ) is a plausible method for forming the acetamide bond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.